3-[(3,4-Dimethylphenyl)methoxy]azetidine
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Overview
Description
3-[(3,4-Dimethylphenyl)methoxy]azetidine is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dimethylphenyl)methoxy]azetidine typically involves the reaction of 3,4-dimethylbenzyl alcohol with azetidine under specific conditions. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of azetidine to form the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dimethylphenyl)methoxy]azetidine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenated reagents (e.g., alkyl halides, aryl halides)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives (e.g., alcohols, amines)
Substitution: Functionalized azetidine derivatives
Scientific Research Applications
3-[(3,4-Dimethylphenyl)methoxy]azetidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(3,4-Dimethylphenyl)methoxy]azetidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,4-Dimethylphenyl)methoxy]pyrrolidine
- 3-[(3,4-Dimethylphenyl)methoxy]piperidine
- 3-[(3,4-Dimethylphenyl)methoxy]morpholine
Uniqueness
3-[(3,4-Dimethylphenyl)methoxy]azetidine is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties compared to its five- and six-membered counterparts. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-[(3,4-dimethylphenyl)methoxy]azetidine |
InChI |
InChI=1S/C12H17NO/c1-9-3-4-11(5-10(9)2)8-14-12-6-13-7-12/h3-5,12-13H,6-8H2,1-2H3 |
InChI Key |
MEUZZYTZLYSPAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)COC2CNC2)C |
Origin of Product |
United States |
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